![molecular formula C11H11N3O2 B3058077 3-Nitro-1-(2-phenylethyl)-1H-pyrazole CAS No. 876343-26-9](/img/structure/B3058077.png)
3-Nitro-1-(2-phenylethyl)-1H-pyrazole
Overview
Description
3-Nitro-1-(2-phenylethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. It is a yellow crystalline solid that has been identified as a potent inhibitor of the enzyme, monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, resulting in antidepressant and anxiolytic effects. In
Scientific Research Applications
Structural Analysis and Crystallography : A study on 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, a similar compound, describes its crystal structure and molecular interactions. The pyrazole ring's angle with the nitro-phenyl ring and the presence of hydrogen bonds forming sheets in the crystal structure were observed (Hernández-Ortega et al., 2012).
Molecular and Spectral Characteristics : Another research focused on the structural and spectral characteristics of conjugated pyrazoles, including their tautomeric behaviour and energy band gaps. The study highlighted how functional groups affect the formation of tautomers and the energy gap (Ibnaouf et al., 2019).
Reactivity and Biological Activity : Substituted 4-nitrosopyrazoles, closely related to the target compound, have shown high reactivity and potential biological activity. The study involved synthesizing substituted oxazines, pyrazoles, and but-2-en-1-ones, predicting their biological activity as taurine dehydrogenase inhibitors and potential antitumor effects (Volkova et al., 2021).
Supramolecular Structure and NMR Spectroscopy : The molecular structures of various pyrazole isomers have been reported, focusing on their molecular and supramolecular structures. The study discusses the orientation of phenyl rings and their effect on NMR shielding (Padilla-Martínez et al., 2011).
Fluorescence and Non-linear Optical Properties : Research on 2-pyrazoline derivatives, which share a structural similarity, demonstrates their fluorescence and non-linear optical properties. Changing the substituent in the phenyl ring allowed tuning of physical properties (Barberá et al., 1998).
Antibacterial and DNA Photocleavage Study : A study on 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, related to the target compound, revealed antibacterial potential and DNA photocleavage ability. Compounds with certain groups exhibited significant inhibitory potential against bacterial strains (Sharma et al., 2020).
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and metabolic processes .
Mode of Action
Pyrazole derivatives generally interact with their targets by binding to the active site, leading to changes in the target’s function . This interaction can result in the inhibition or activation of the target, depending on the specific derivative and target involved .
Biochemical Pathways
Given its potential targets, it may influence pathways related to hormone regulation and metabolism .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on its potential targets, it may influence cellular processes related to hormone regulation and metabolism .
properties
IUPAC Name |
3-nitro-1-(2-phenylethyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-14(16)11-7-9-13(12-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMNKKXDTAICEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287852 | |
Record name | 3-Nitro-1-(2-phenylethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
876343-26-9 | |
Record name | 3-Nitro-1-(2-phenylethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876343-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-1-(2-phenylethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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